7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thiazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with thioamide and pyridine derivatives under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases. Its unique mechanism of action and molecular targets are of particular interest.
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Imidazole Derivatives: Known for their antimicrobial properties, these compounds also exhibit similar reactivity.
Coumarin Derivatives: These compounds are used in various medicinal applications and share some structural similarities.
Uniqueness
What sets 7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID apart is its unique combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H15ClN2O4S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-[4-[(3-chlorophenyl)methoxy]phenyl]-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15ClN2O4S/c21-13-3-1-2-11(8-13)10-27-14-6-4-12(5-7-14)15-9-16(24)22-17-18(20(25)26)23-28-19(15)17/h1-8,15H,9-10H2,(H,22,24)(H,25,26) |
InChI Key |
MJCLSHCILWTCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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